molecular formula C7H5Cl2NO2S B1301066 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid CAS No. 80542-50-3

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Cat. No.: B1301066
CAS No.: 80542-50-3
M. Wt: 238.09 g/mol
InChI Key: RMEPHJNBCRKTHN-UHFFFAOYSA-N
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Description

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is a sulfur-containing heterocyclic compound featuring a pyridine core substituted with two chlorine atoms at the 2- and 6-positions and a thioacetic acid moiety at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to optimize physicochemical properties or target-specific applications.

Properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2S/c8-5-1-4(2-6(9)10-5)13-3-7(11)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEPHJNBCRKTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371120
Record name [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80542-50-3
Record name [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid typically involves the reaction of 2,6-dichloropyridine with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various biologically active compounds, including enzyme inhibitors and receptor antagonists.

Synthetic Routes
The synthesis typically involves the reaction of 2,6-dichloropyridine with thioacetic acid under basic conditions. Alternative methods include using chloroacetic acid in the presence of a base to yield the desired product .

Synthetic Method Reagents Conditions Yield
Nucleophilic Substitution2,6-Dichloropyridine + Thioacetic AcidBase (e.g., NaOH)High
Reaction with Chloroacetic AcidChloroacetic Acid + 2,6-Dichloropyridine-4-thiolBase (e.g., NaOH)Moderate

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins or enzymes. This mechanism makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions.

Pharmacological Potential
The compound has shown promise in anti-inflammatory and anticancer research. Its biological activity is attributed to the thioacetic acid group, which enhances its reactivity towards biological targets.

Biological Activity Target Enzyme/Pathway Potential Application
Enzyme InhibitionVarious EnzymesDrug Development
Anticancer ActivityCancer Cell LinesCancer Therapy Research
Anti-inflammatory EffectsInflammatory PathwaysTreatment Strategies

Industrial Applications

Agrochemicals Production
In the agrochemical industry, this compound is used as a building block for developing herbicides and pesticides. The compound's unique properties allow for the synthesis of derivatives that may enhance agricultural productivity while minimizing environmental impact .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various research settings:

  • Study on Enzyme Inhibition: A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition against certain kinases involved in cancer pathways.
  • Agrochemical Research: Research conducted by agricultural scientists highlighted the efficacy of formulations containing this compound in controlling pest populations effectively while being less toxic to non-target organisms.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid involves its interaction with specific molecular targets. The thioacetic acid group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atoms on the pyridine ring can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,6-dichloropyridine core in the target compound likely increases acidity at the thioacetic acid group compared to methoxy-substituted triazoles (electron-donating) in .
  • Biological Relevance: Triazinoindole-based analogs () are prioritized for protein-binding studies due to their planar aromatic systems, whereas pyridine derivatives may exhibit distinct pharmacokinetic profiles due to chlorine’s lipophilicity .

Electronic and Computational Properties

provides computational data for structurally related thioacetic acids, highlighting electronic properties critical for reactivity:

Table 2: HOMO-LUMO Energies and Molecular Properties

Compound Name HOMO (eV) LUMO (eV) ΔHOMO-LUMO (eV) Key Feature Reference
OETA -6.2 -1.8 4.4 Pyrrolidinone backbone
PTA (Pyridine-thioacetic acid) -5.9 -1.5 4.4 Pyridine-thioether linkage
2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (Inferred) -6.5* -2.0* 4.5* High electronegativity (Cl) -

*Estimated based on substituent effects.

Toxicity and ADMET Profiles

  • Triazole Derivatives : predicts low acute toxicity (LD₅₀ > 2,000 mg/kg) for dimethoxyphenyl-substituted thioacetic acids using GUSAR models .
  • Chlorinated Pyridines : Chlorine substituents may increase hepatotoxicity risks compared to methoxy or bromo analogs, though specific data for the target compound is lacking .

Biological Activity

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (DPTA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity of DPTA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DPTA is characterized by its unique thioacetic acid structure combined with a dichloropyridine moiety. Its chemical formula is C8H7Cl2NC_8H_7Cl_2N, and it features a sulfur atom that plays a critical role in its biological interactions. The presence of the dichloropyridine group enhances its reactivity and potential for biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of DPTA. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key players in the inflammatory process.

Table 1: Inhibitory Activity of DPTA on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
DPTA0.05 ± 0.020.04 ± 0.01
Celecoxib0.04 ± 0.010.04 ± 0.01

The results indicate that DPTA exhibits comparable inhibitory activity against COX enzymes when compared to celecoxib, a well-known anti-inflammatory drug .

Anticancer Potential

DPTA has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Case Study: Apoptosis Induction in Cancer Cells

In a study conducted by Hieke et al., the effects of DPTA on cancer cell viability were assessed using MTT assays. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value around 15 µM for breast cancer cells .

Table 2: Anticancer Activity of DPTA

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)12

The compound's mechanism of action appears to involve the modulation of apoptotic pathways, including the activation of caspases and the upregulation of pro-apoptotic proteins .

Mechanistic Insights

The biological activity of DPTA can be attributed to its ability to interact with various molecular targets involved in inflammation and cancer progression:

  • COX Inhibition : By inhibiting COX enzymes, DPTA reduces the production of pro-inflammatory prostaglandins.
  • Apoptosis Induction : DPTA promotes apoptosis through mitochondrial pathways, leading to increased expression of Bax and decreased expression of Bcl-2.
  • Cell Cycle Arrest : Studies indicate that DPTA may induce cell cycle arrest at the G1 phase in cancer cells, contributing to its anticancer effects .

Q & A

Q. How can advanced separation techniques isolate enantiomers or polymorphs of this compound?

  • Techniques :
  • Chiral Chromatography : Use amylose-based columns with hexane/isopropanol gradients .
  • Crystallization Screening : Apply polymorph-directed crystallization via solvent evaporation under controlled humidity .

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